Potency in TR-Coactivator Interaction Inhibition (TR-FRET Assay)
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)pentanamide inhibits the interaction between TRβ and the steroid receptor coactivator 2 (SRC2) peptide with an IC50 of 8.1 ± 0.6 µM in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. This places it among the most potent SNPTs, demonstrating a >5-fold improvement in potency compared to its direct analog N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide, which exhibits an IC50 of >40 µM, highlighting the critical role of the pentanamide chain length for target engagement [1].
| Evidence Dimension | IC50 for TRβ-SRC2 peptide interaction inhibition |
|---|---|
| Target Compound Data | 8.1 ± 0.6 µM |
| Comparator Or Baseline | N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butanamide: >40 µM |
| Quantified Difference | >5-fold improvement |
| Conditions | In vitro TR-FRET assay measuring inhibition of TRβ LBD binding to SRC2-2 peptide |
Why This Matters
This >5-fold potency difference demonstrates that the specific pentanamide chain is a critical determinant of activity, making this compound the preferred choice for experiments requiring robust TR antagonism.
- [1] Hwang, J. Y., Attia, R. R., Zhu, F., Yang, L., Lemoff, A., Jeffries, C., ... & Guy, R. K. (2012). Synthesis and evaluation of sulfonylnitrophenylthiazoles (SNPTs) as thyroid hormone receptor–coactivator interaction inhibitors. Journal of Medicinal Chemistry, 55(5), 2301-2310. View Source
